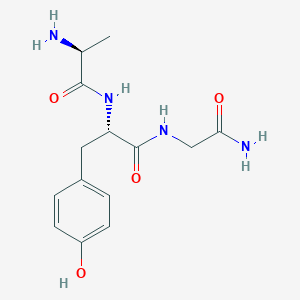
L-Alanyl-L-tyrosylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-tyrosylglycinamide is a tripeptide composed of the amino acids L-alanine, L-tyrosine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioactivity, making them valuable in scientific research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tyrosylglycinamide typically involves the stepwise coupling of the amino acids L-alanine, L-tyrosine, and glycine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The process is carried out under mild conditions to prevent racemization and degradation of the amino acids.
Industrial Production Methods
For industrial-scale production, enzymatic synthesis can be employed. Enzymes such as α-amino acid ester acyltransferase can catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity, efficiency, and environmentally friendly nature. The reaction is typically carried out in aqueous media at controlled temperatures and pH levels to optimize enzyme activity and product yield.
化学反応の分析
Types of Reactions
L-Alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine or other cross-linked products, while reduction can yield modified peptides with altered functional groups.
科学的研究の応用
L-Alanyl-L-tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and degradation mechanisms.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: The compound is used in the production of bioactive peptides for nutraceuticals and functional foods.
作用機序
The mechanism of action of L-Alanyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in phosphorylation reactions, which are crucial for signal transduction and cellular communication. The peptide can also bind to receptors or enzymes, modulating their activity and influencing various biological processes.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide known for its stability and use in parenteral nutrition.
L-Alanyl-L-tyrosine: Another dipeptide with applications in promoting melanin synthesis and as a nutritional supplement.
Glycyl-L-tyrosine: A dipeptide used in biochemical studies and as a precursor for more complex peptides.
Uniqueness
L-Alanyl-L-tyrosylglycinamide is unique due to its tripeptide structure, which provides enhanced stability and bioactivity compared to dipeptides. The presence of the glycine residue adds flexibility to the peptide chain, allowing for more diverse interactions with biological targets. This makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
183785-00-4 |
|---|---|
分子式 |
C14H20N4O4 |
分子量 |
308.33 g/mol |
IUPAC名 |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(15)13(21)18-11(14(22)17-7-12(16)20)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,20)(H,17,22)(H,18,21)/t8-,11-/m0/s1 |
InChIキー |
RDPRJPWOLHNWSW-KWQFWETISA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


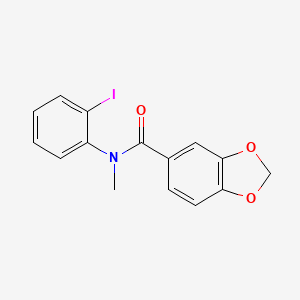
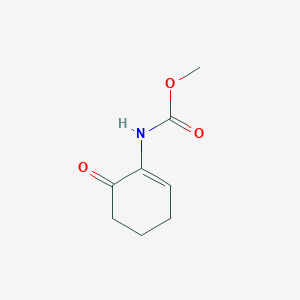



![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
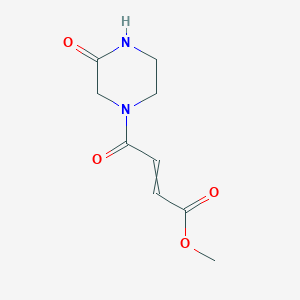
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
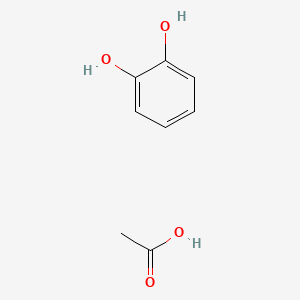
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
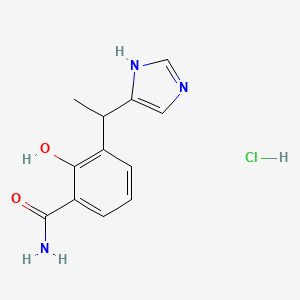
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
